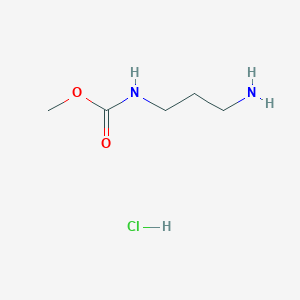

Methyl (3-aminopropyl)carbamate hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Carbamates, including “Methyl (3-aminopropyl)carbamate HCl”, can be synthesized through a process known as carbamoylation . This involves a three-component coupling of amines, carbon dioxide, and halides . The process offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “Methyl (3-aminopropyl)carbamate HCl” is represented by the InChI code:1S/C5H12N2O2.ClH/c1-9-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis

Carbamates, including “Methyl (3-aminopropyl)carbamate HCl”, can undergo a variety of chemical reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . This provides a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates .Physical And Chemical Properties Analysis

“Methyl (3-aminopropyl)carbamate HCl” is a powder that is stored at room temperature . It has a molecular weight of 168.62 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl (3-aminopropyl)carbamate HCl, focusing on six unique fields:

Pharmaceutical Intermediates

Methyl (3-aminopropyl)carbamate HCl is widely used as an intermediate in the synthesis of various pharmaceuticals. Its carbamate group can be utilized to protect amine functionalities during multi-step organic syntheses, ensuring selective reactions and improving overall yield. This compound is particularly valuable in the production of drugs that require precise structural modifications .

Agrochemical Synthesis

In agrochemical research, Methyl (3-aminopropyl)carbamate HCl serves as a precursor for the synthesis of pesticides and herbicides. Its ability to form stable carbamate esters makes it an essential component in creating compounds that can effectively control pests and weeds, contributing to increased agricultural productivity .

Polymer Chemistry

This compound is used in the development of functional polymers. By incorporating Methyl (3-aminopropyl)carbamate HCl into polymer matrices, researchers can create materials with enhanced properties such as improved adhesion, flexibility, and resistance to environmental degradation. These polymers find applications in coatings, adhesives, and sealants .

Bioconjugation and Protein Labeling

Methyl (3-aminopropyl)carbamate HCl is employed in bioconjugation techniques to label proteins and other biomolecules. Its reactive carbamate group allows for the covalent attachment of fluorescent dyes, enzymes, or other probes to proteins, facilitating the study of biological processes and the development of diagnostic assays .

Catalysis

In catalytic research, Methyl (3-aminopropyl)carbamate HCl is used as a ligand or catalyst precursor. Its unique structure enables the formation of metal-carbamate complexes that can catalyze various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation. These catalytic processes are crucial for the efficient synthesis of fine chemicals and pharmaceuticals .

Environmental Chemistry

This compound is also explored in environmental chemistry for its potential to degrade pollutants. Researchers investigate its use in the breakdown of hazardous substances, such as pesticides and industrial chemicals, into less harmful products. This application is particularly relevant for developing sustainable methods to remediate contaminated environments .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl N-(3-aminopropyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-9-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSWYNFRZKTPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3-aminopropyl)carbamate hcl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2588098.png)

![N-[2-[Methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-ynamide](/img/structure/B2588100.png)

![N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2588105.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2588109.png)

![3-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2588116.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2588117.png)